

A meta-analysis of clinical trials comparing Doxofylline to placebo.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paxiphylline D*

Cat. No.: *B15591986*

[Get Quote](#)

Doxofylline vs. Placebo: A Meta-Analysis of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data comparing the efficacy and safety of Doxofylline to placebo for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from multiple sources to provide an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Doxofylline, a methylxanthine derivative, has demonstrated efficacy as a bronchodilator and anti-inflammatory agent in the management of airway diseases. Multiple clinical trials, including a significant pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies, have established its superiority over placebo in improving lung function and reducing disease exacerbations. A key finding is Doxofylline's favorable safety profile, largely attributed to its distinct mechanism of action, which involves phosphodiesterase (PDE) inhibition with low affinity for adenosine receptors, resulting in fewer adverse effects compared to traditional methylxanthines like theophylline.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the quantitative data from a pooled analysis of the double-blind, randomized, placebo-controlled DOROTHEO 1 and DOROTHEO 2 trials, which evaluated the effects of Doxofylline in asthmatic patients.

Table 1: Efficacy of Doxofylline 400 mg vs. Placebo in Asthma

Efficacy Outcome	Doxofylline 400 mg	Placebo	Statistical Significance
Change in FEV1	Significantly Increased	No Significant Change	p < 0.01[1]
Asthma Events Rate	Significantly Reduced	No Significant Change	p < 0.01[1]
Use of Salbutamol (Rescue Medication)	Significantly Reduced	No Significant Change	p < 0.01[1]

Table 2: Safety Profile of Doxofylline 400 mg vs. Placebo in Asthma

Safety Outcome	Doxofylline 400 mg	Placebo	Statistical Significance
Risk of Adverse Events (AEs)	Not Significantly Increased	-	p > 0.05[1]

Another meta-analysis further supports the safety and efficacy of Doxofylline. While it did not show a notable change in Forced Expiratory Volume in 1 second (FEV1) compared to the control group, it did significantly reduce the incidence of adverse reactions (Relative Risk, RR = 0.71) and asthma events (Weighted Mean Difference, WMD = -0.18)[2][3].

Experimental Protocols

The data presented is primarily derived from the DOROTHEO 1 and DOROTHEO 2 clinical trials. The methodologies of these pivotal studies are outlined below.

DOROTHEO 1 and DOROTHEO 2 Trials

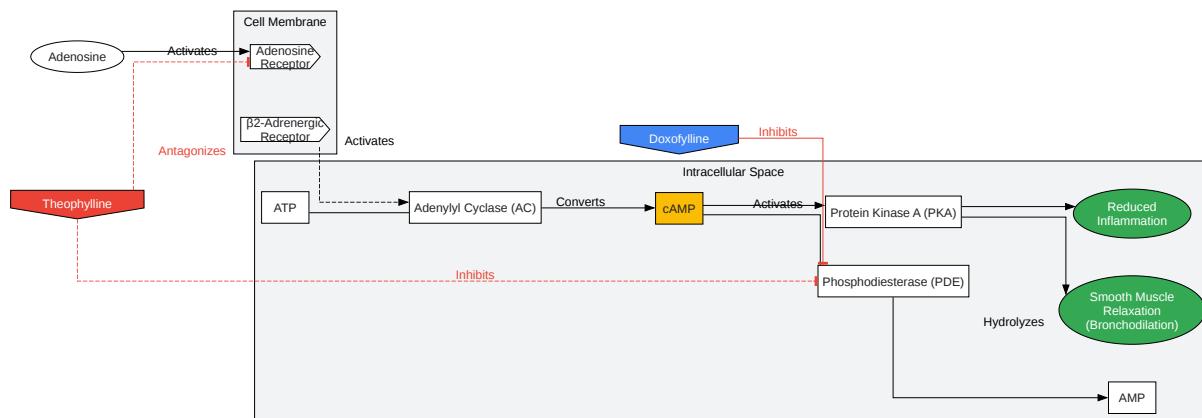
Study Design: These were multicenter, double-blind, randomized, placebo-controlled Phase III clinical trials[4][5].

Participant Population: The trials enrolled asthmatic patients aged 16 years or older with a baseline FEV1 between 50% and 80% of the predicted value and a demonstrated reversibility of $\geq 15\%$ in FEV1 after bronchodilator administration[1][6].

Interventions:

- **DOROTHEO 1:** Patients were randomized to receive oral treatment three times daily for 12 weeks with either Doxofylline 200 mg, Doxofylline 400 mg, theophylline 250 mg, or placebo[6][7].
- **DOROTHEO 2:** Patients were randomized to receive oral treatment three times daily for 3 months with either Doxofylline 400 mg, theophylline 250 mg, or placebo[5][8].

Primary and Secondary Outcome Measures:

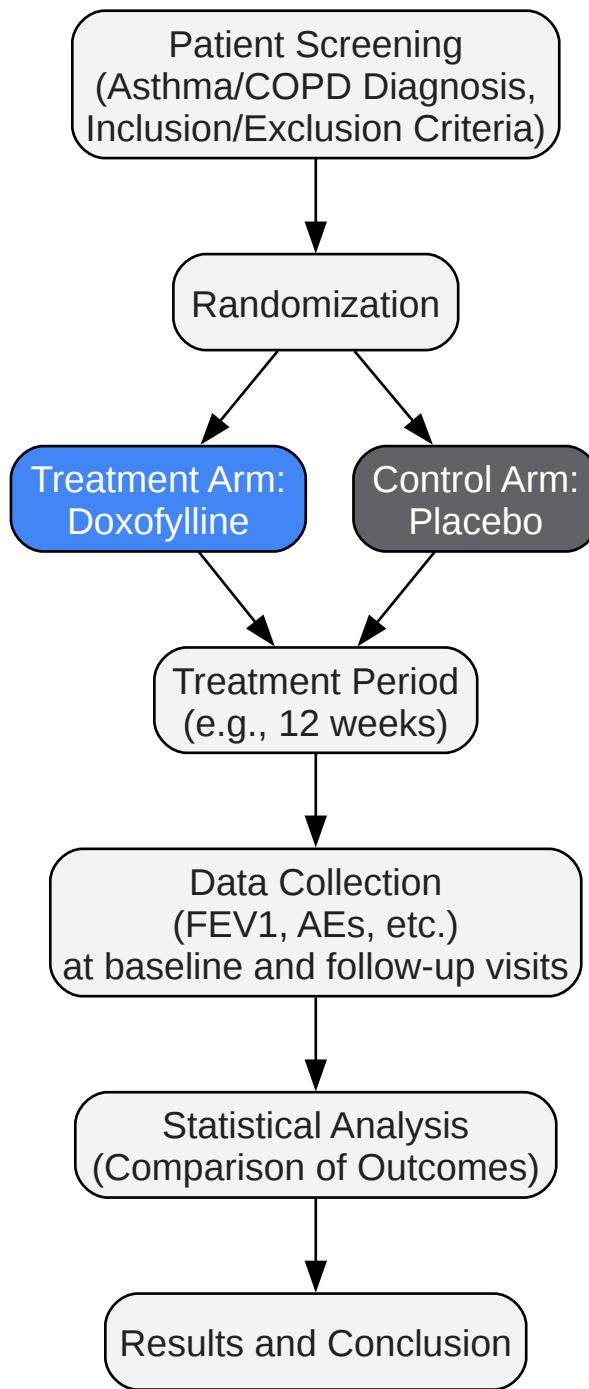

- **Primary Outcome:** The primary efficacy endpoint was the change in FEV1 two hours after drug administration compared to baseline[6][8].
- **Secondary Outcomes:** Secondary efficacy variables included Forced Vital Capacity (FVC), FEV1/FVC ratio, Forced Expiratory Flow at 25-75% (FEF25-75%), Peak Expiratory Flow Rate (PEFR), asthma attack rate, and the use of albuterol as a rescue medication[6][8]. Safety was assessed by monitoring adverse events.

Mechanism of Action and Signaling Pathway

Doxofylline's therapeutic effects are primarily attributed to its action as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, particularly the PDE4 isoenzyme, Doxofylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in airway smooth muscle cells promotes relaxation, resulting in bronchodilation[9].

A key differentiator for Doxofylline is its low affinity for adenosine A1 and A2 receptors. This characteristic is believed to be responsible for its improved safety profile compared to theophylline, as antagonism of adenosine receptors is associated with many of the adverse effects of the latter, such as cardiac and central nervous system stimulation[10][11]. At high concentrations, Doxofylline may also exhibit some inhibitory action against PDE2A1 and antagonism at adenosine A2A receptors[10][12].

Below is a diagram illustrating the proposed signaling pathway of Doxofylline.



[Click to download full resolution via product page](#)

Caption: Doxofylline's mechanism of action.

Experimental Workflow

The following diagram outlines the typical workflow of the randomized controlled trials included in this meta-analysis.

[Click to download full resolution via product page](#)

Caption: Generalized clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profile of doxofylline in asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ISRCTN [isrctn.com]
- 6. ISRCTN [isrctn.com]
- 7. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isrctn.com [isrctn.com]
- 9. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Doxofylline: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- To cite this document: BenchChem. [A meta-analysis of clinical trials comparing Doxofylline to placebo.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591986#a-meta-analysis-of-clinical-trials-comparing-doxofylline-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com